molecular formula C15H12FN B1195814 2-(4-Fluorophenyl)-8-methylindolizine

2-(4-Fluorophenyl)-8-methylindolizine

Cat. No. B1195814
M. Wt: 225.26 g/mol
InChI Key: CNIVDJYOMJXRKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-8-methylindolizine is a member of pyrroles.

Scientific Research Applications

Near-Infrared Emissive Dyes

A near-infrared (NIR) II emissive dye, synthesized via the C-H bond functionalization of 1-methyl-2-phenylindolizine, demonstrated promising applications in the development of NIR II region fluorophores. This innovation could advance applications in imaging technologies and sensor developments (Rathnamalala et al., 2019).

Antimicrobial Activity

Research on novel 1,3,4-thiadiazoles and 1,2,4-triazoles derived from related fluorophenyl compounds has indicated significant antimicrobial properties. These findings suggest potential applications in the development of new antimicrobial agents (Dengale et al., 2019).

Fluorescent Probes

Indolizine derivatives have been utilized in the creation of fluorescent probes for detecting various biological and environmental samples. Such probes offer high sensitivity, selectivity, and versatility in applications ranging from environmental monitoring to biological imaging (Zhu et al., 2019).

Antibacterial Applications

The synthesis of 4H-4-oxoquinolizine derivatives, closely related to the fluorophenyl-indolizine structure, has demonstrated potent antibacterial activity against various bacteria, including quinolone-resistant strains. This suggests their potential as novel antibacterial agents (Ma et al., 1999).

Central Nervous System Agents

Indolizine derivatives with specific substitutions, like the 4-fluorophenyl group, have shown neuroleptic-like activity. These compounds could be potential candidates for developing new central nervous system agents (Hino et al., 1988).

Antitubercular Agents

Compounds bearing the 2-fluorophenyl moiety have demonstrated significant antitubercular activity. This suggests that fluorophenyl-indolizine derivatives could be explored for their potential in treating tuberculosis (Desai et al., 2016).

Fluorescent Materials

Biindolizines, derived from indolizines, have been studied for their absorption and fluorescence behavior. They show potential as fluorescent systems for labeling biomolecules, indicating possible applications in bioimaging and diagnostics (Sonnenschein et al., 2000).

Bioorthogonal Chemistry

Tetrazine bioorthogonal chemistry, utilizing indolizine derivatives, has seen significant advances, enhancing its application in imaging, detection, and diagnostics. This highlights the potential of fluorophenyl-indolizine in diverse biomedical fields (Wu & Devaraj, 2018).

properties

Product Name

2-(4-Fluorophenyl)-8-methylindolizine

Molecular Formula

C15H12FN

Molecular Weight

225.26 g/mol

IUPAC Name

2-(4-fluorophenyl)-8-methylindolizine

InChI

InChI=1S/C15H12FN/c1-11-3-2-8-17-10-13(9-15(11)17)12-4-6-14(16)7-5-12/h2-10H,1H3

InChI Key

CNIVDJYOMJXRKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=CC(=C2)C3=CC=C(C=C3)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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